molecular formula C14H19ClO2 B12550231 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one CAS No. 169280-25-5

4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one

Cat. No.: B12550231
CAS No.: 169280-25-5
M. Wt: 254.75 g/mol
InChI Key: HTDDZLNYCILZCJ-UHFFFAOYSA-N
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Description

4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one is an organic compound with the molecular formula C14H19ClO2 It is a chlorinated ketone with a phenyl group substituted with a hydroxy and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one typically involves the chlorination of a precursor compound followed by a series of reactions to introduce the hydroxy and methyl groups. One common method involves the reaction of 4-chlorobutyryl chloride with 4-(1-hydroxy-2-methylpropan-2-yl)phenyl magnesium bromide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-chloro-1-[4-(1-oxo-2-methylpropan-2-yl)phenyl]butan-1-one.

    Reduction: Formation of 4-chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butanol.

    Substitution: Formation of 4-amino-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one or 4-thio-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one.

Scientific Research Applications

4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-2-one
  • 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]pentan-1-one
  • 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-ol

Uniqueness

4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a hydroxy and a chlorine group on the phenyl ring allows for diverse chemical reactivity and potential biological activity.

Properties

IUPAC Name

4-chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-14(2,10-16)12-7-5-11(6-8-12)13(17)4-3-9-15/h5-8,16H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDDZLNYCILZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C1=CC=C(C=C1)C(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594998
Record name 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169280-25-5
Record name 4-Chloro-1-[4-(2-hydroxy-1,1-dimethylethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169280-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-[4-(1-hydroxy-2-methylpropan-2-yl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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